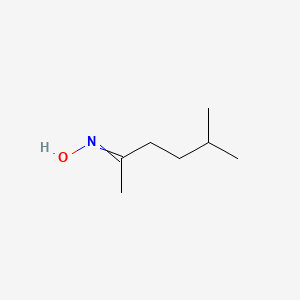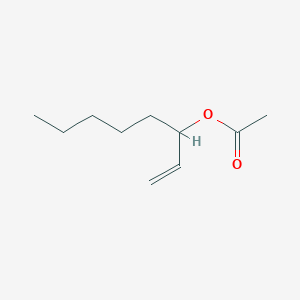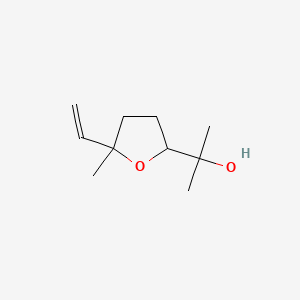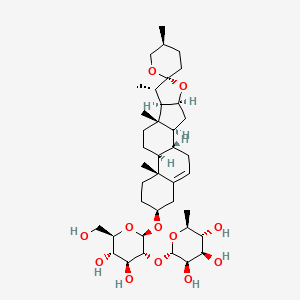
Acide 2-(4-(cyclopropanecarbonyle)phényl)acétique
Vue d'ensemble
Description
Applications De Recherche Scientifique
SQ-20650: a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif de la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés anti-inflammatoires et analgésiques.
Médecine : Enquêté pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques fins.
Mécanisme d'action
Le mécanisme d'action de SQ-20650 implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour inhiber certaines enzymes et certains récepteurs, ce qui entraîne ses effets biologiques. Par exemple, il peut inhiber les enzymes cyclooxygénases , réduisant la production de médiateurs inflammatoires .
Mécanisme D'action
The mechanism of action of SQ-20650 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes , reducing the production of inflammatory mediators .
Orientations Futures
The future directions of research and applications involving 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid are not explicitly mentioned in the available resources. Given its role as an intermediate in organic synthesis, it may find applications in the synthesis of new pharmaceuticals, agrochemicals, or dyes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de SQ-20650 implique généralement la réaction du chlorure de cyclopropylcarbonyle avec l'acide phénylacétique en présence d'une base telle que la triéthylamine . La réaction est réalisée dans un solvant organique tel que le dichlorométhane à basse température pour assurer la stabilité du groupe cyclopropylcarbonyle .
Méthodes de production industrielle : La production industrielle de SQ-20650 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour assurer un rendement élevé et la pureté du produit. Le produit final est généralement purifié par des techniques de recristallisation ou de chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : SQ-20650 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cyclopropylcarbonyle en un groupe cyclopropylméthyle.
Substitution : Le cycle phényle peut subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent ou .
Réduction : Des agents réducteurs comme ou sont utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme l'acide nitrique pour la nitration ou le brome pour la bromation.
Principaux produits :
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation de dérivés cyclopropylméthyliques.
Substitution : Formation de dérivés nitro ou halogénés.
Comparaison Avec Des Composés Similaires
Composés similaires :
Acide p-(cyclopropylcarbonyle)phénylacétique : dérivés.
Acides aromatiques substitués par le cyclopropylcarbonyle : .
Unicité : SQ-20650 est unique en raison de sa structure spécifique, qui comprend un groupe cyclopropylcarbonyle. Cette caractéristique structurale confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux dans la recherche et les applications industrielles .
Propriétés
IUPAC Name |
2-[4-(cyclopropanecarbonyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-11(14)7-8-1-3-9(4-2-8)12(15)10-5-6-10/h1-4,10H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPGZJCRWVAUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189542 | |
| Record name | SQ 20650 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35981-68-1 | |
| Record name | 4-(Cyclopropylcarbonyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35981-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SQ 20650 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035981681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SQ 20650 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SQ-20650 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T55VUH1A6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















